![molecular formula C8H7LiN2O2 B15296744 lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate](/img/structure/B15296744.png)
lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate is a heterocyclic compound that contains a lithium ion and a pyridazine ring. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties
准备方法
The synthesis of lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate involves several steps. One common method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is efficient and yields the desired compound with high purity. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure consistent quality and yield.
化学反应分析
Lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant . Common reagents and conditions used in these reactions include sodium alkoxide solutions, manganese catalysts, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, pyridazine derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the agricultural industry as a component of herbicides and pesticides.
作用机制
The precise mechanism of action of lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, lithium ions are known to inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases, which play roles in various cellular processes . The pyridazine ring may also interact with neurotransmitter receptors and other proteins, contributing to the compound’s pharmacological effects.
相似化合物的比较
Lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate can be compared to other pyridazine derivatives, such as pyridazinone and tetrahydropyridazin-3-one . These compounds share similar core structures but differ in their substituents and functional groups. Pyridazinone derivatives, for example, have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique combination of the lithium ion and the pyridazine ring in this compound sets it apart from other similar compounds and contributes to its distinct pharmacological profile.
属性
分子式 |
C8H7LiN2O2 |
|---|---|
分子量 |
170.1 g/mol |
IUPAC 名称 |
lithium;6,7-dihydro-5H-cyclopenta[d]pyridazine-4-carboxylate |
InChI |
InChI=1S/C8H8N2O2.Li/c11-8(12)7-6-3-1-2-5(6)4-9-10-7;/h4H,1-3H2,(H,11,12);/q;+1/p-1 |
InChI 键 |
UZILJSLCJOFRTH-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1CC2=CN=NC(=C2C1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


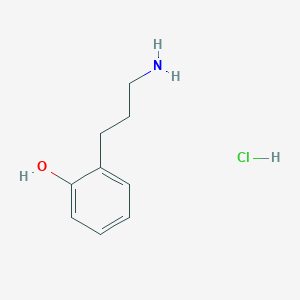

![4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide](/img/structure/B15296674.png)
![5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15296676.png)

![7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15296684.png)
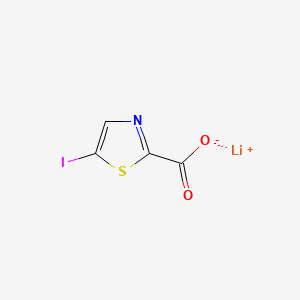
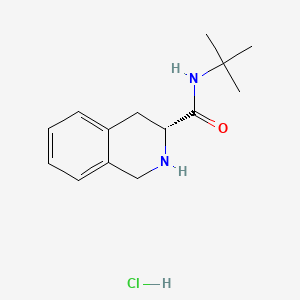
amine dihydrochloride](/img/structure/B15296696.png)
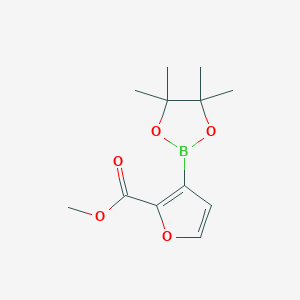
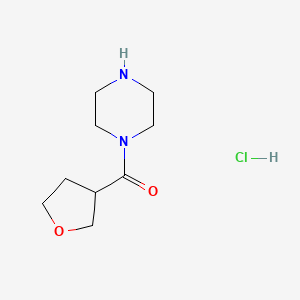

![Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15296729.png)
![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid](/img/structure/B15296734.png)
